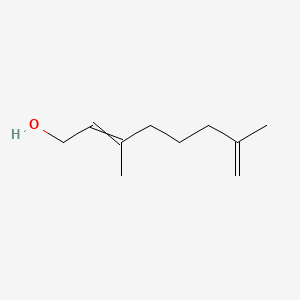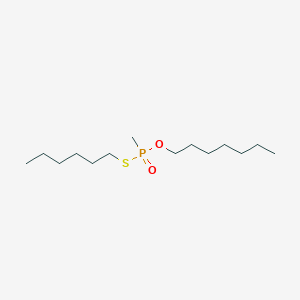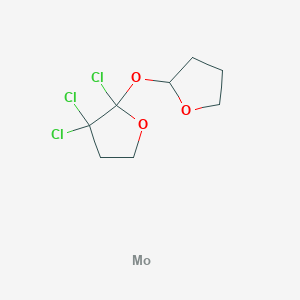
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a chemical compound with the molecular formula C7H9Cl3MoO3 It is known for its unique structure, which includes a molybdenum atom coordinated with a trichloro-substituted oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of molybdenum trioxide with 2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The trichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) compounds, while reduction may produce molybdenum(III) or molybdenum(IV) compounds. Substitution reactions can lead to a variety of functionalized molybdenum complexes.
科学的研究の応用
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
作用機序
The mechanism by which molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo changes in oxidation state, facilitating redox reactions. The trichloro-substituted oxolane ring can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.
類似化合物との比較
Similar Compounds
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane: Known for its unique structure and reactivity.
This compound analogs: Compounds with similar structures but different substituents on the oxolane ring.
Uniqueness
This compound is unique due to its specific combination of a molybdenum center with a trichloro-substituted oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and organic synthesis.
特性
CAS番号 |
20529-42-4 |
|---|---|
分子式 |
C8H11Cl3MoO3 |
分子量 |
357.5 g/mol |
IUPAC名 |
molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Mo/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChIキー |
PMLKZPUQOSOQNF-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


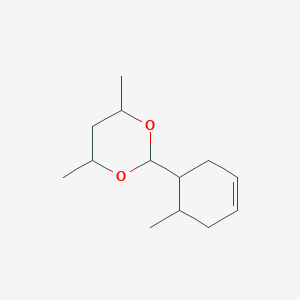
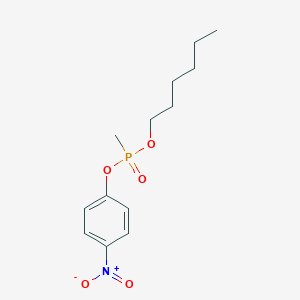
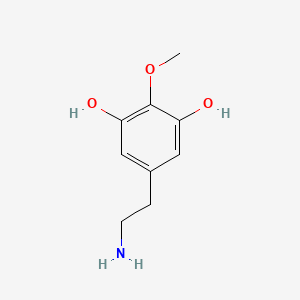

![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
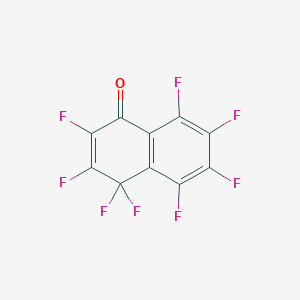

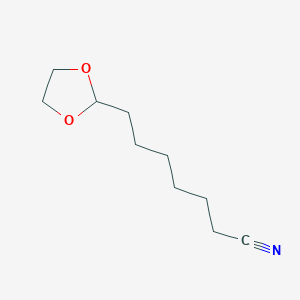
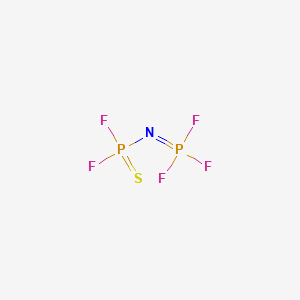
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
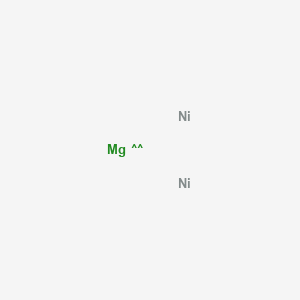
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
